5-Methoxy-2,2-dimethyl-5-oxopentanoic acid
Description
5-Methoxy-2,2-dimethyl-5-oxopentanoic acid is a substituted oxopentanoic acid derivative characterized by a methoxy group at the 5-position, two methyl groups at the 2-position, and a ketone moiety at the 5-position. The dimethyl groups likely enhance steric hindrance, influencing reactivity and solubility compared to non-methylated analogs.
Properties
IUPAC Name |
5-methoxy-2,2-dimethyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,7(10)11)5-4-6(9)12-3/h4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEUSVRSVYHPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34601-12-2 | |
| Record name | 5-methoxy-2,2-dimethyl-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid typically involves the esterification of 2,2-dimethylpentanedioic acid with methanol, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,2-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methoxy-2,2-dimethyl-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Structural Comparison of Key Analogs
*Note: Molecular weight for this compound inferred from isomer data in .
Key Observations:
- Electron-Donating Effects : The methoxy group may decrease the acidity of the carboxylic acid moiety compared to electron-withdrawing substituents (e.g., thienyl in ).
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations:
- Carboxylic Acid vs. Ester: The target compound’s carboxylic acid group (IR ~1693 cm⁻¹) contrasts with ester analogs like methyl 5-oxohexanoate, which would show C=O stretches near 1740 cm⁻¹ .
- Thermal Stability: Limited data on decomposition; however, analogs with aromatic substituents (e.g., thienyl) exhibit higher melting points, suggesting enhanced crystallinity .
Reactivity and Stability
- Incompatibilities: The target compound’s SDS notes incompatibility with strong oxidizers, a common trait among carboxylic acids .
- Synthetic Pathways : Pyridinyl analogs (e.g., S17-2) require multi-step synthesis involving Grignard reagents and coupling reactions, whereas thienyl derivatives are synthesized via anhydride opening .
- Steric Hindrance : The 2,2-dimethyl groups may slow esterification or amidation reactions compared to linear-chain analogs.
Biological Activity
5-Methoxy-2,2-dimethyl-5-oxopentanoic acid (MDMPA) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a methoxy group, which may enhance its lipophilicity and bioactivity compared to similar compounds.
Antiparasitic Properties
Research has shown that MDMPA exhibits nematode-antagonistic properties . A study identified MDMPA as a compound isolated from Aspergillus candidus, which demonstrated significant activity against plant-parasitic nematodes such as Meloidogyne incognita and Ditylenchus destructor. The compound was tested at concentrations of 50 mg/mL, leading to more than 94% reduction in egg hatch and immobilization of second-stage juveniles within 4-6 days .
| Nematode Species | Concentration (mg/mL) | Effect on Mobility (%) | Time (hours) |
|---|---|---|---|
| Meloidogyne incognita | 50 | >94 | 96 |
| Ditylenchus destructor | 25 | >99 | 72 |
| 50 | >50 | 72 |
The biological activity of MDMPA may be attributed to its interaction with various biological targets:
- Inhibition of Nematode Mobility : The mechanism by which MDMPA affects nematodes likely involves disruption of neuromuscular function or metabolic pathways critical for their survival.
- Potential Anticancer Mechanisms : Although direct studies on MDMPA are scarce, related compounds have been shown to inhibit key signaling pathways such as PI3K/AKT/mTOR, contributing to their cytotoxic effects on cancer cells .
Study on Nematode Antagonism
In a pivotal study, extracts from Aspergillus candidus were fractionated to isolate MDMPA. The findings revealed that both MDMPA and its isomer significantly inhibited the mobility of nematodes in vitro, highlighting its potential as a biopesticide in agricultural applications .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacological properties. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by MDMPA.
- In Vivo Studies : Evaluating the efficacy and safety of MDMPA in animal models.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
